Fluazifop-p-butyl

Descripción

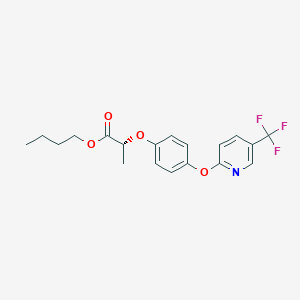

Structure

3D Structure

Propiedades

IUPAC Name |

butyl (2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIZTNZGPYBOGF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034855 | |

| Record name | Fluazifop-P-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79241-46-6 | |

| Record name | Fluazifop-P-butyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79241-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop-P-butyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop-P-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, butyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZIFOP-P-BUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N99K0AJ91S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Environmental Fate and Degradation of Fluazifop-p-butyl in Soil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluazifop-p-butyl is a selective post-emergence herbicide used to control grass weeds in various broad-leaved crops. Its environmental fate in soil is a critical aspect of its overall risk assessment. This technical guide provides a comprehensive overview of the degradation pathways, persistence, and mobility of this compound in the soil environment. The degradation of this compound is primarily a biological process, driven by microbial activity, which rapidly transforms the parent ester into its main metabolite, fluazifop-p-acid. This guide details the key factors influencing the rate of degradation, including soil type, moisture, and temperature. Furthermore, it presents quantitative data on degradation rates and soil sorption coefficients, outlines detailed experimental protocols for studying its environmental fate, and provides visual diagrams of the degradation pathway and experimental workflows.

Physicochemical Properties and Environmental Fate Overview

This compound's behavior in soil is governed by its physicochemical properties and is characterized by rapid degradation and strong soil sorption. However, its primary degradation products exhibit different mobility and persistence profiles.

Key Environmental Fate Characteristics:

-

Primary Degradation Mechanisms: The primary routes of dissipation for this compound in soil are microbial metabolism and hydrolysis.[1][2] Photodegradation is not considered a significant degradation pathway.[2]

-

Rapid Primary Degradation: this compound is rapidly hydrolyzed in soil to its herbicidally active metabolite, fluazifop-p-acid (also referred to as fluazifop acid or FP).[1][3][4][5] This conversion is largely mediated by soil microorganisms.[1][3][4]

-

Metabolite Formation: Following the initial hydrolysis to fluazifop-p-acid, further, slower biodegradation occurs, leading to the formation of metabolites such as 2-hydroxy-5-trifluoromethyl-pyridin (TFMP).[1][3][4]

-

Mobility: this compound itself has low mobility due to its strong adsorption to soil particles.[2] In contrast, its degradation products, fluazifop-p-acid and TFMP, are more mobile and have a higher potential for leaching.[1][4]

-

Persistence: The half-life (DT50) of this compound in soil is generally short, often ranging from less than a week to two weeks.[2][5] However, its primary metabolite, fluazifop-p-acid, is more persistent in the soil environment.[3]

Quantitative Data on Degradation and Sorption

The persistence and mobility of this compound and its metabolites are quantified by their dissipation time (DT50) and soil organic carbon-water partitioning coefficient (Koc), respectively. These values can vary significantly depending on soil properties and environmental conditions.

| Compound | Soil Type | Temperature (°C) | DT50 (days) | Reference |

| This compound | Moist Soil | Not Specified | < 7 | [5] |

| This compound | Not Specified | Not Specified | 15 (average field) | [2] |

| This compound | Loamy Soil | 20 | Not specified, but rapid | [3] |

| This compound | Air-dried Soil | Not Specified | > 21 (40% remaining) | [3] |

| This compound | Moist Soil | Not Specified | < 7 (less than 5% remaining) | [3] |

| Fluazifop-p-acid | Not Specified | Not Specified | > 100 | [3] |

| TFMP | Loamy Soil | 15 | > 68 | [3] |

| Compound | Soil Type | Koc (mL/g) | Mobility Classification | Reference |

| This compound | Not Specified | 5700 | Low | [6] |

| Fluazifop-p-acid | Not Specified | Moderate to low affinity for soil | Moderate to High | [5] |

| Fluazifop-p-acid | Clayey Soil | 2142.3 | Low to Moderate | |

| Fluazifop-p-acid | Sandy Clay Loam | 1914.3 | Moderate | |

| TFMP | Loamy Soils | Low sorption | High | [1][4] |

Degradation Pathway of this compound in Soil

The degradation of this compound in soil is a multi-step process initiated by the rapid hydrolysis of the butyl ester, followed by the slower degradation of the resulting carboxylic acid.

Experimental Protocols for Soil Degradation Studies

The following sections outline typical methodologies for investigating the environmental fate of this compound in soil, with reference to established guidelines such as OECD 307.

Soil Incubation Study (Aerobic)

This protocol is designed to determine the rate and pathway of aerobic degradation of this compound in soil.

1. Soil Collection and Preparation:

-

Collect surface soil (0-20 cm depth) from representative agricultural fields with no recent history of this compound application.

-

Air-dry the soil to a workable moisture content and sieve it through a 2 mm mesh to remove stones and large organic debris.

-

Characterize the soil for properties such as texture (sand, silt, clay content), organic carbon content, pH, and cation exchange capacity (CEC).

2. Experimental Setup:

-

Weigh a standardized amount of the prepared soil (e.g., 100 g dry weight equivalent) into individual incubation vessels (e.g., biometer flasks).

-

Fortify the soil samples with a solution of this compound (often 14C-labeled for metabolic studies) at a concentration relevant to typical field application rates.

-

Adjust the soil moisture to a specific level, typically 40-60% of the maximum water holding capacity.

-

Incubate the samples in the dark at a constant temperature (e.g., 20°C).[3]

-

Include control samples (un-treated soil) and sterile controls (e.g., autoclaved or gamma-irradiated soil) to differentiate between microbial and abiotic degradation.

3. Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), destructively sample replicate incubation vessels.

-

Extract the soil samples using an appropriate solvent system. A common procedure involves a two-step extraction, first with a non-polar solvent like dichloromethane to extract this compound, followed by a more polar, basic solvent mixture (e.g., methanol/aqueous sodium hydroxide) to extract fluazifop-p-acid.[7]

-

Analyze the extracts for the parent compound and its metabolites using a validated analytical method, typically LC-MS/MS.

Analytical Method: LC-MS/MS for this compound and its Metabolites

This section provides a representative analytical method for the simultaneous determination of this compound, fluazifop-p-acid, and TFMP in soil samples.

1. Extraction:

-

Weigh 20 g of the soil sample into a 50 mL centrifuge tube.

-

Add 30 mL of an extraction solvent mixture of acetonitrile and 10 mM ammonium acetate buffer at pH 5.5 (50:50, v/v).[8]

-

Shake the mixture vigorously for 20 minutes at room temperature.[8]

-

Centrifuge the sample to separate the soil particles from the supernatant.

-

Repeat the extraction with an additional 20 mL of the solvent mixture and combine the supernatants.[8]

-

Adjust the final volume of the combined extract to 50 mL with the ammonium acetate buffer.[8]

2. Clean-up (Optional):

-

For soil matrices with significant interference, a solid-phase extraction (SPE) clean-up step may be necessary.

-

Pass an aliquot of the soil extract through a C18 SPE cartridge.

-

Wash the cartridge to remove interfering substances and then elute the analytes with an appropriate solvent.

3. LC-MS/MS Analysis:

-

Filter an aliquot of the final extract through a 0.2 µm syringe filter.

-

Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic Conditions (Example):

-

Mass Spectrometry Conditions (Example):

Factors Influencing the Environmental Fate of this compound

Several environmental factors significantly impact the degradation rate and mobility of this compound and its metabolites in the soil.

-

Soil Moisture: Higher soil moisture content generally accelerates the degradation of this compound, which is consistent with the crucial role of microbial activity.[3] Degradation is significantly slower in air-dried soils.[3]

-

Temperature: Increased temperatures can enhance the rate of both hydrolytic and microbial degradation of this compound.[2]

-

Soil Composition:

-

Organic Matter and Clay Content: this compound binds strongly to soils with higher organic matter and clay content, which reduces its mobility but may also affect its availability for microbial degradation.

-

pH: The hydrolysis of this compound to fluazifop-p-acid is faster at higher pH values.[3]

-

-

Microbial Biomass: As microbial degradation is a primary dissipation pathway, soils with a higher and more active microbial population will exhibit faster degradation of this compound. Studies in sterile soil show a much slower dissipation rate compared to non-sterile soil.[3]

Conclusion

The environmental fate of this compound in soil is characterized by its rapid transformation into more mobile and persistent degradation products. The parent compound itself poses a low risk of leaching due to its strong sorption to soil particles and rapid degradation. However, the primary metabolite, fluazifop-p-acid, and the subsequent metabolite, TFMP, are more mobile and persistent, indicating a potential for off-site transport. Understanding the interplay of soil properties and environmental conditions is crucial for accurately predicting the environmental behavior of this compound and for developing sustainable weed management strategies. The experimental protocols and data presented in this guide provide a framework for researchers and professionals to further investigate and model the environmental fate of this herbicide.

References

- 1. Environmental Fate of the Herbicide this compound and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invasive.org [invasive.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 6. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. epa.gov [epa.gov]

An In-depth Technical Guide to the Hydrolysis of Fluazifop-p-butyl to Fluazifop Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of Fluazifop-p-butyl to its biologically active form, Fluazifop acid. This process is a critical activation step for the herbicidal activity of this compound, a widely used post-emergence herbicide for controlling grass weeds in broadleaf crops. This document details the underlying chemistry, kinetics, experimental protocols for analysis, and the biological significance of this transformation.

Introduction

This compound is a selective herbicide belonging to the aryloxyphenoxypropionate class. Its herbicidal efficacy is dependent on its hydrolysis to Fluazifop acid, which inhibits the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1] This inhibition disrupts fatty acid synthesis, a vital process for cell membrane production, ultimately leading to weed death.[2][3][4] The hydrolysis of the butyl ester, this compound, occurs both in the environment (soil and water) and within the target plant.[2]

Chemical Transformation and Kinetics

The hydrolysis of this compound is a chemical reaction where the butyl ester group is cleaved by water, yielding Fluazifop acid and butanol. This reaction is significantly influenced by pH, temperature, and microbial activity.

The rate of hydrolysis is notably faster under alkaline conditions.[2][5][6] In contrast, the compound is relatively stable in acidic and neutral environments.[5][6] Increased temperatures also accelerate the rate of hydrolysis.[2] In soil and water, microbial degradation also plays a crucial role in the breakdown of this compound to Fluazifop acid.[2]

Quantitative Data on Hydrolysis

The following table summarizes the hydrolysis half-life (DT50) of this compound under various conditions.

| Medium | pH | Temperature (°C) | Half-life (DT50) | Reference |

| Buffered Water | 5.0 | 25 ± 1 | 78 days | [7] |

| Buffered Water | 7.0 | 25 ± 1 | 78 days | [8] |

| Buffered Water | 9.0 | 25 ± 1 | 29 hours | [7] |

| Sterile Buffered Water | 4 | Not Specified | > 21 days (stable) | [5] |

| Sterile Buffered Water | 7 | Not Specified | > 21 days (stable) | [5] |

| Sterile Buffered Water | 9 | Not Specified | 2.5 days | [5] |

| Soil (aerobic) | Not Specified | Not Specified | < 1 week | [2] |

| Soil (field) | Not Specified | Not Specified | 15 days (average) | [2] |

Experimental Protocols

This section details the methodologies for studying the hydrolysis of this compound and quantifying both the parent compound and its acid metabolite.

Abiotic Hydrolysis Kinetics Study

This protocol describes a laboratory experiment to determine the rate of abiotic hydrolysis of this compound at different pH values.

Materials:

-

This compound analytical standard (>95% purity)

-

Buffer solutions:

-

pH 5.0 (0.01 M sodium acetate)

-

pH 7.0 (0.01 M sodium phosphate)

-

pH 9.0 (0.03 M sodium borate)

-

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sterile flasks or vials

-

Incubator/water bath with temperature control (e.g., 25 °C)

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

In separate sterile flasks for each pH, add the respective buffer solution.

-

Spike the buffer solutions with the this compound stock solution to achieve a final concentration suitable for analytical detection.

-

Incubate the flasks in the dark at a constant temperature (e.g., 25 °C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 96 hours and longer for acidic/neutral pH), withdraw aliquots from each flask.

-

Immediately quench any further reaction by adding an appropriate volume of acetonitrile and acidifying if necessary.

-

Analyze the samples for the concentration of this compound and Fluazifop acid using a validated analytical method (see section 3.2).

-

Plot the concentration of this compound versus time to determine the hydrolysis rate and calculate the half-life (DT50) for each pH condition.

Analytical Quantification by LC-MS/MS

This method provides a sensitive and selective means of quantifying this compound and Fluazifop acid in aqueous samples.

Sample Preparation:

-

To a 10.0 mL water sample, add 1.0 mL of a stabilizer solution (e.g., 2% acetic acid in acetonitrile).

-

Mix the sample thoroughly.

-

Transfer an aliquot into an HPLC vial for analysis.

Chromatographic Conditions:

-

Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Column: Ascentis Express C8 (50 x 3.0 mm, 2.7 µm) or equivalent

-

Mobile Phase: Gradient elution with:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in methanol

-

-

Flow Rate: As per column specifications

-

Injection Volume: 50 µL

Mass Spectrometry Conditions:

-

Ionization Mode:

-

Positive Electrospray Ionization (ESI+) for this compound

-

Negative Electrospray Ionization (ESI-) for Fluazifop acid

-

-

Detection: Multiple Reaction Monitoring (MRM)

Quantification:

-

Prepare a series of calibration standards of this compound and Fluazifop acid in a suitable solvent.

-

Construct a calibration curve by plotting the peak area against the concentration for each analyte.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Visualizations

Chemical Hydrolysis of this compound

Caption: Chemical hydrolysis of this compound to Fluazifop acid and butanol.

Experimental Workflow for Hydrolysis Kinetics

Caption: Workflow for a this compound hydrolysis kinetics experiment.

Biological Mode of Action of this compound

Caption: Biological pathway of this compound from application to herbicidal action.

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. invasive.org [invasive.org]

- 3. skyfox.co [skyfox.co]

- 4. ars.usda.gov [ars.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluazifop-butyl | C19H20F3NO4 | CID 50897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 9. epa.gov [epa.gov]

Translocation and Metabolism of Fluazifop-p-butyl in Soybean Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the translocation and metabolism of Fluazifop-p-butyl in soybean plants. This compound is a selective post-emergence herbicide used for the control of annual and perennial grass weeds in broadleaf crops. Its efficacy and selectivity in soybeans are governed by its uptake, movement within the plant, and subsequent metabolic degradation.

Translocation in Soybean Plants

This compound is primarily absorbed through the foliage of the soybean plant. Following application, it is rapidly absorbed by the leaf surfaces.[1][2] Once absorbed, the herbicide is translocated throughout the plant, primarily via the phloem, to regions of active growth, such as the meristems.[1] Studies have shown that the concentration of the herbicide and its metabolites remains significantly higher in the leaves compared to the roots, often by a factor of ten.[3]

Radiolabeled studies using ¹⁴C-fluazifop-butyl have demonstrated that foliar absorption is more rapid in soybeans compared to susceptible grass species.[3] For instance, 75% of the recovered ¹⁴C was absorbed by soybean leaves within 6 hours of treatment.[3] This differential absorption, however, does not appear to be the primary basis for the herbicide's selectivity.[3]

Metabolism of this compound in Soybeans

The primary metabolic pathway of this compound in soybean plants is the rapid hydrolysis of the butyl ester to its biologically active form, fluazifop acid.[2][3] This conversion is a critical step in the herbicide's mode of action. Fluazifop acid is the moiety that inhibits the enzyme acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids.[2] The disruption of lipid synthesis ultimately leads to the death of susceptible grass weeds. Soybeans are tolerant to this compound due to the presence of an ACCase enzyme that is insensitive to this class of herbicides.

Fluazifop acid is more persistent in the plant tissues than the parent compound, this compound.[3] The rate of hydrolysis can be influenced by environmental factors such as temperature, with increased temperatures leading to a more rapid conversion.[3]

Metabolic Pathway of this compound in Soybean

Caption: Metabolic conversion of this compound to Fluazifop acid in soybeans.

Quantitative Data on Residue Levels

The following table summarizes the residue levels of this compound (measured as its metabolite, fluazifop) in soybean straw and grains at harvest following post-emergence application at various rates.

| Application Rate (g a.i. ha⁻¹) | Residue in Soybean Straw (µg g⁻¹) | Residue in Soybean Grains (µg g⁻¹) |

| 125 | 0.472 | 0.297 |

| 250 | 0.554 | 0.300 |

| 500 | 0.702 | 0.312 |

Data sourced from Sondhia (2014).[4]

Experimental Protocols

Analysis of this compound and Fluazifop Acid Residues in Soybean Tissues

This protocol describes a general method for the extraction and quantification of this compound and its primary metabolite, fluazifop acid, in soybean plant material.

4.1.1. Sample Preparation and Extraction

-

Homogenize a representative sample of soybean tissue (e.g., leaves, stems, or seeds).

-

Weigh a subsample (typically 10-20 g) of the homogenized tissue into a centrifuge tube.

-

Add an extraction solvent. A common procedure involves an initial extraction with dichloromethane followed by a second extraction with a mixture of methanol and aqueous sodium hydroxide to recover both the parent compound and the acid metabolite.[3]

-

For the determination of total fluazifop residues (parent and acid), the sample can be hydrolyzed with 0.2N NaOH in methanol.[5][6]

-

Thoroughly mix the sample and solvent using a high-speed homogenizer or shaker for a defined period (e.g., 2-3 minutes).

-

Centrifuge the mixture to separate the solid plant material from the solvent extract.

-

Carefully decant and collect the supernatant (the solvent extract).

-

Repeat the extraction process on the remaining plant solids with fresh solvent to ensure complete recovery of the analytes.

-

Combine the supernatants from all extractions.

4.1.2. Clean-up of the Extract

-

If alkaline hydrolysis was performed, acidify the extract to a pH ≤ 1 with hydrochloric acid.[5][6]

-

Perform a liquid-liquid partitioning by extracting the aqueous extract with a non-polar solvent such as dichloromethane.[5][6]

-

Wash the organic extract with a 1.0% sodium bicarbonate (NaHCO₃) solution to partition the acidic fluazifop into the aqueous layer, leaving non-polar interferences in the organic phase.[5][6]

-

Acidify the NaHCO₃ wash to pH ≤ 1 and back-extract the fluazifop acid into fresh dichloromethane.[5][6]

-

The final organic extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.

-

For some matrices, further clean-up using solid-phase extraction (SPE) with a Florisil column may be necessary.[3]

4.1.3. Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used for the simultaneous determination of this compound and fluazifop acid.[3]

-

Column: A C18 column is typically employed.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water, often with the addition of a small amount of acetic acid to ensure proper peak shape for the acidic metabolite.

-

Detection: UV detection at a wavelength of approximately 210 nm or 245 nm is suitable.[7][8] Alternatively, liquid chromatography-mass spectrometry (LC-MS/MS) can be used for higher sensitivity and selectivity, with fluazifop acid analyzed in negative ionization mode.[9]

-

-

Gas Chromatography (GC): For GC analysis, the fluazifop acid must be derivatized, for example, by methylation with diazomethane, to make it more volatile.[3]

-

Detector: A nitrogen-specific detector (NSD) or a mass spectrometer (MS) can be used for detection.[3]

-

Experimental Workflow for Residue Analysis

References

- 1. fao.org [fao.org]

- 2. invasive.org [invasive.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. documentsdelivered.com [documentsdelivered.com]

- 6. Determination of fluazifop-butyl and fluazifop acid in soybeans and soybean oil using liquid chromatography with oxidative amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. esjpesticides.org.eg [esjpesticides.org.eg]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. epa.gov [epa.gov]

The Core Herbicidal Activity of Fluazifop-p-butyl's R-isomer: A Technical Guide

Introduction: Fluazifop-p-butyl is a highly selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2][3] It belongs to the aryloxyphenoxypropionate ("fop") chemical family.[1] The commercial product, this compound, contains only the (R)-enantiomer of the fluazifop-butyl molecule.[1][4] This is critical, as extensive research has demonstrated that the herbicidal activity resides almost exclusively within this R-isomer, while the (S)-isomer is considered biologically inactive.[2] This technical guide provides an in-depth examination of the mechanism of action, enantiomer-specific activity, and key experimental protocols used to evaluate the R-isomer of this compound.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound acts as a pro-herbicide. Following application, it is rapidly absorbed through the leaf surfaces of the target grass weed and is hydrolyzed within the plant to its biologically active form, fluazifop-P acid ((R)-fluazifop).[4][5] This active metabolite is then translocated via the phloem and xylem to the plant's growing points, particularly the meristematic tissues, where it exerts its herbicidal effect.[5]

The primary molecular target of fluazifop-P acid is the enzyme Acetyl-CoA Carboxylase (ACCase).[4] ACCase is a vital enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[1] By inhibiting ACCase, fluazifop-P halts the production of malonyl-CoA, effectively shutting down the synthesis of the fatty acids necessary for building and maintaining cell membranes.[1] This disruption of lipid synthesis leads to a failure of cell membrane integrity, especially in regions of active growth like nodes and buds.[1]

The selectivity of this compound between sensitive grasses and tolerant broadleaf plants is due to differences in the structure of the ACCase enzyme.[4] Grass species possess a plastid isoform of ACCase that is highly sensitive to inhibition by fluazifop-P acid, whereas the ACCase found in broadleaf plants is inherently resistant.[6][7][8][9]

Symptoms in susceptible plants appear progressively, with growth ceasing within a few days of application. This is followed by necrosis in the nodes and buds, yellowing of young leaves, and eventual death of the plant within two to three weeks.[1]

Data Presentation: Enantiomer-Specific Herbicidal Activity

The herbicidal efficacy of fluazifop is stereospecific, with the biological activity being attributed almost entirely to the R-isomer. The S-isomer demonstrates no significant herbicidal or ACCase-inhibitory activity. The biological activity of the racemic mixture is therefore due solely to its R-enantiomer content, requiring double the application rate to achieve the same effect as the purified R-isomer formulation.[5]

| Compound/Isomer | Target Enzyme | Target Species (Family) | Activity Metric | Value (µM) | Reference |

| (R)-Fluazifop Acid | Acetyl-CoA Carboxylase | Hordeum vulgare (Barley) | I50 | ~0.3 - 0.5 | Walker et al., 1988 |

| (S)-Fluazifop Acid | Acetyl-CoA Carboxylase | Hordeum vulgare (Barley) | I50 | > 100 (Inactive) | Walker et al., 1988 |

| (R)-Fluazifop Acid | Acetyl-CoA Carboxylase | Pisum sativum (Pea) | I50 | > 100 (Inactive) | Walker et al., 1988 |

Note: I50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data from Walker et al. (1988) clearly shows inhibition by the R-isomer in sensitive barley but not in resistant pea, and no significant inhibition by the S-isomer.

Experimental Protocols

Protocol: Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol outlines a common radiometric method for determining the inhibitory effect of fluazifop enantiomers on ACCase activity extracted from a susceptible grass species.

Objective: To quantify the I50 value of test compounds against ACCase.

Materials:

-

Fresh, young leaf tissue from a susceptible grass (e.g., 7-day-old barley, Hordeum vulgare).

-

Extraction Buffer: 0.1 M Tricine-KOH (pH 8.0), 0.3 M glycerol, 2 mM EDTA, 10 mM KCl, 1 mM Dithiothreitol (DTT).

-

Assay Buffer: 0.1 M Tricine-KOH (pH 8.3), 0.5 M glycerol, 50 mM KCl, 2 mM DTT, 5 mM MgCl₂, 2.5 mM ATP.

-

Substrates: Acetyl-CoA, NaH¹⁴CO₃ (radioactive sodium bicarbonate).

-

Test Compounds: (R)-Fluazifop acid and (S)-Fluazifop acid dissolved in a suitable solvent (e.g., DMSO).

-

Stopping Reagent: 6 M HCl.

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Enzyme Extraction:

-

Harvest and weigh fresh barley leaf tissue.

-

Homogenize the tissue in ice-cold Extraction Buffer using a mortar and pestle or blender.

-

Filter the homogenate through layers of cheesecloth and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

In a microcentrifuge tube, combine the Assay Buffer with a range of concentrations for each test compound (e.g., 0.01 µM to 100 µM) and a solvent control.

-

Add the enzyme extract to each tube and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrates: Acetyl-CoA (e.g., 0.5 mM) and NaH¹⁴CO₃.

-

Incubate the reaction mixture at 30-35°C for 10-20 minutes.

-

-

Termination and Measurement:

-

Stop the reaction by adding 6 M HCl. This acidifies the mixture and evaporates any unreacted H¹⁴CO₃.

-

Dry the samples in a heating block or oven.

-

Resuspend the acid-stable product (¹⁴C-malonyl-CoA) in water.

-

Add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each herbicide concentration relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the I50 value.

-

References

- 1. invasive.org [invasive.org]

- 2. This compound (Ref: R154875) [sitem.herts.ac.uk]

- 3. This compound | C19H20F3NO4 | CID 3033674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluazifop - Wikipedia [en.wikipedia.org]

- 5. fao.org [fao.org]

- 6. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Analysis of Fluazifop-p-butyl Residues in Soil

These application notes provide detailed methodologies for the determination of Fluazifop-p-butyl and its primary metabolite, Fluazifop acid, in soil samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a selective, post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops.[1][2] In the soil, this compound is susceptible to hydrolysis, breaking down into its herbicidally active acid form, Fluazifop acid.[3][4] Therefore, robust analytical methods are required to quantify both the parent compound and its primary metabolite to assess environmental fate and potential residues. The methods outlined below describe extraction, cleanup, and determination using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Structures and Degradation Pathway

This compound hydrolyzes in the soil to form Fluazifop acid. This is the primary degradation pathway.[3][4]

References

Application Note: Determination of Fluazifop-p-butyl in Soil by LC-MS/MS

Audience: Researchers, scientists, and professionals in environmental science and residue analysis.

Introduction Fluazifop-p-butyl is a selective post-emergence herbicide used to control grass weeds in broad-leaved crops. Monitoring its residue in soil is crucial for environmental assessment and regulatory compliance. This document details a robust and sensitive method for the quantitative determination of this compound in various soil types using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is based on a solvent extraction followed by direct analysis or an optional Solid Phase Extraction (SPE) cleanup for complex matrices.

Principle Soil samples are extracted using an acetonitrile and ammonium acetate buffer solution. The resulting extract is centrifuged, filtered, and diluted. For matrices with significant interference, an optional SPE cleanup step can be employed. The final extract is then analyzed by LC-MS/MS in the positive ion Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).

-

Reagents: Ammonium acetate, Formic acid, Anhydrous magnesium sulfate.

-

Standards: this compound analytical standard (purity >95%).

-

Apparatus: 50 mL polypropylene centrifuge tubes, orbital shaker, centrifuge, syringe filters (0.2 µm PTFE), SPE cartridges (e.g., Waters Oasis® MAX, 150 mg, 6-mL), evaporator, autosampler vials.

Standard Solution Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound standard and dissolve in a 100-mL volumetric flask with acetonitrile. Store at 4°C.

-

Intermediate Working Standards (1.0 µg/mL and 0.1 µg/mL): Prepare by serially diluting the primary stock solution with acetonitrile.[1]

-

Calibration Standards (e.g., 0.5 - 100 ng/mL): Prepare a series of calibration standards by diluting the intermediate working standards with the initial mobile phase composition (e.g., 90:10 Water:Methanol with 0.1% formic acid).

Sample Preparation: Extraction

-

Weigh 20 ± 0.1 g of soil into a 50-mL polypropylene centrifuge tube.[2]

-

For recovery studies, fortify blank soil samples by adding a known volume of an intermediate working standard. For example, add 200 µL of a 0.1 µg/mL standard solution to 20 g of soil to achieve a fortification level of 1.0 µg/kg (ppb).[1]

-

Add 30 mL of an extraction solution of acetonitrile and 10 mM ammonium acetate buffer (pH 5.5) (50:50, v/v).[2]

-

Cap the tube and shake at room temperature for 20 minutes on an orbital shaker.[2]

-

Perform a second extraction by adding another 20 mL of the extraction solution and shaking for 20 minutes.[2]

-

Centrifuge the tube to separate the soil from the extract.

-

Combine the supernatants and adjust the final volume to 50 mL with the extraction buffer.[2]

-

Filter an aliquot through a 0.2 µm PTFE syringe filter.[2][3]

-

Dilute 250 µL of the filtered extract with 750 µL of the initial mobile phase (a 4x dilution) in an autosampler vial for LC-MS/MS analysis.[2] This dilution is crucial to ensure proper chromatographic retention and minimize matrix effects.[1]

Optional Sample Cleanup: Solid Phase Extraction (SPE)

For soil matrices with high interference, an optional SPE cleanup can be performed.[3]

-

Conditioning: Precondition a Waters Oasis® MAX SPE cartridge sequentially with methanol (2 x 3 mL), acetonitrile (2 x 3 mL), methanol (2 x 3 mL), 0.01% NH4OH in water (2 x 3 mL), and water (2 x 3 mL).[3]

-

Loading: Dilute 5 mL of the combined soil extract (from step 3.7) with 5.0 mL of 10 mM ammonium acetate buffer (pH 5). Load this diluted extract onto the conditioned SPE cartridge.[3]

-

Washing: Wash the cartridge with 2.0 mL of 0.1% formic acid in methanol:water (20:80, v/v), followed by two washes with 3 mL of ultra-pure water.[3]

-

Elution: Elute the analytes with three 2 mL portions of acidified (1% formic acid) acetonitrile:acetone (25:75, v/v).[3]

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.[3]

Data Presentation

LC-MS/MS Instrumental Conditions

The following tables summarize the typical parameters for the analysis of this compound.

Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | Column | Ascentis Express C8 (50 x 3.0 mm, 2.7 µm)[2] | | Mobile Phase A | 0.1% Formic Acid in Water[2] | | Mobile Phase B | 0.1% Formic Acid in Methanol[2] | | Injection Volume | 10 - 50 µL[2] | | Column Temp. | 40°C | | Flow Rate | 0.4 mL/min | | Gradient Elution | Time (min) | %B | | | 0.0 - 0.5 | 10 | | | 1.5 - 4.0 | 60 | | | 4.5 - 6.5 | 90 | | | 6.6 - 7.5 | 10 (Re-equilibration) | Gradient based on Syngenta Crop Method GRM044.03A.[2]

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 384.15[2][4] |

| Product Ion 1 (m/z) | 328.0 (Quantification)[2][4] |

| Product Ion 2 (m/z) | 282.0 (Confirmation)[2][4] |

| Collision Energy | Analyte-dependent; requires optimization |

| Dwell Time | 100 ms |

Method Performance Characteristics

The method has been validated across various soil types, demonstrating its robustness and reliability.[2]

Table 3: Method Validation Summary

| Parameter | Result |

|---|---|

| Limit of Quantitation (LOQ) | 1.0 µg/kg (1.0 ppb)[2][3] |

| Limit of Detection (LOD) | 0.5 µg/kg[2] |

| Linearity (R²) | > 0.99[5][6] |

| Recovery (at 1x, 10x, 50x LOQ) | 70-120%[2][7] |

| Precision (RSD) | ≤ 20%[2][7] |

Visualization

The following diagram illustrates the complete experimental workflow for the determination of this compound in soil.

Caption: Workflow for this compound determination in soil.

References

- 1. epa.gov [epa.gov]

- 2. epa.gov [epa.gov]

- 3. epa.gov [epa.gov]

- 4. nrcgrapes.in [nrcgrapes.in]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Fluazifop-p-butyl in Herbicide Tolerance Studies in Zoysiagrass: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fluazifop-p-butyl in studying herbicide tolerance in Zoysiagrass (Zoysia spp.). The information is compiled from various research studies and is intended to guide the design and execution of similar experiments.

Introduction

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family.[1][2] It is effective for controlling annual and perennial grass weeds in various broadleaf crops and certain tolerant grass species like Zoysiagrass.[1][3][4] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis and the formation of cell membranes in plants.[3][4][5][6][7] Disruption of this pathway leads to the death of susceptible grass species.[3][6]

Zoysiagrass exhibits varying levels of tolerance to this compound, a trait that is cultivar-dependent.[8][9] This variability makes it a subject of interest for herbicide tolerance research, with the goal of developing new cultivars with enhanced safety and improved weed control options.[5][10] Studies have indicated that the tolerance in Zoysiagrass is likely a quantitative trait influenced by multiple minor genes and involves non-target site mechanisms, such as reduced translocation and compartmentation, rather than specific target-site mutations in the ACCase gene.[1][5][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the tolerance of Zoysiagrass cultivars to this compound.

Table 1: Herbicide Rates for 50% Injury (ID50) and 50% Growth Reduction (GR50) in Zoysiagrass Lines

| Zoysiagrass Line | ID50 (g ai ha-1) at 3 WAT | ID50 (g ai ha-1) at 5 WAT | GR50 (g ai ha-1) at 5 WAT (Experiment 1) | GR50 (g ai ha-1) at 5 WAT (Experiment 2) |

| Tolerant Lines | ||||

| 5504-6 | - | - | 445 | 198 |

| Susceptible Lines | ||||

| 252 | - | - | 28 | - |

| 5330-23 | - | - | 30 | - |

| 5458-18 | - | - | - | 42 |

Source: Adapted from greenhouse screening of 27 zoysiagrass lines.[5] WAT: Weeks After Treatment '-': Data not available

Table 2: Field Study of Zoysiagrass Cultivar Injury in Response to this compound Application

| Zoysiagrass Cultivar | This compound Rate (g ai ha-1) | Maximum Injury (%) | Time to Maximum Injury (WAT) |

| Empire | 131 | ≤ 30 | 2 |

| Meyer | 131 | ≤ 30 | 2 |

| Zeon | 44 - 88 | 30 - >50 | 2 - 4 |

| PristineFlora | 44 - 88 | 30 - >50 | 2 - 4 |

| Geo | 175 - 263 | ≤ 60 | > 4 (recovery) |

| Crowne | 175 - 263 | ≤ 60 | > 4 (recovery) |

| JaMur | 175 - 263 | ≤ 60 | > 4 (recovery) |

| UltimateFlora | 175 - 263 | ≤ 60 | > 4 (recovery) |

| Emerald | 175 - 263 | 30 - 65 | 2 |

| Palisades | 175 - 263 | 30 - 65 | 2 |

| Royal | 175 - 263 | 30 - 65 | 2 |

Source: Adapted from field studies conducted over two years.[8][9] By 8 WAT, all cultivars had recovered with no observable injury.[8][9]

Table 3: Safening Effect of Triclopyr on Zoysiagrass Injury from this compound

| Zoysiagrass Cultivar | This compound Rate (g ai ha-1) | Treatment | Maximum Injury (%) |

| Zeon | 263 (3X rate) | This compound alone | 69 |

| 263 (3X rate) | This compound + Triclopyr | 9 | |

| Empire | 263 (3X rate) | This compound alone | 68 |

| 263 (3X rate) | This compound + Triclopyr | 16 | |

| Geo | 263 (3X rate) | This compound alone | 33 |

| 263 (3X rate) | This compound + Triclopyr | 11 |

Source: Adapted from a two-year study on seasonal variation in zoysiagrass injury.[1] The addition of triclopyr significantly reduced the phytotoxicity of this compound on zoysiagrass.[1][8][10]

Experimental Protocols

Greenhouse Screening for Herbicide Tolerance

This protocol is designed to assess the tolerance of different Zoysiagrass lines to this compound under controlled greenhouse conditions.

Materials:

-

Zoysiagrass lines for screening

-

Pots (e.g., 10 cm diameter)

-

Potting mix (e.g., 50% peat moss, 20% processed pine bark, 20% perlite, 10% vermiculite)[5]

-

This compound formulation (e.g., Fusilade® II, 240 g ai L-1)[5]

-

Spray chamber calibrated to deliver a specific volume (e.g., 187 L ha-1)[5]

-

Greenhouse with controlled temperature (e.g., 28 ± 2 °C)[5]

Procedure:

-

Plant Establishment: Propagate Zoysiagrass lines in pots and allow for an establishment and acclimation period of approximately 13 weeks in the greenhouse.[5]

-

Pre-Treatment Maintenance: Water the plants daily and mow weekly to a height of 3.5 cm. Cease mowing one week before herbicide application to allow for sufficient biomass accumulation.[5]

-

Herbicide Application: Apply this compound at a range of rates (e.g., 0, 44, 88, 131, 175, 263 g ai ha-1 or 88, 176, 352, 704 g ai ha-1) using a calibrated spray chamber.[5][8][9]

-

Post-Treatment Evaluation:

-

Visual Injury Assessment: Visually assess percent injury at regular intervals (e.g., 3 and 5 weeks after treatment - WAT) on a scale of 0% (no injury) to 100% (plant death).

-

Biomass Measurement: At the end of the experiment (e.g., 5 WAT), harvest the aboveground biomass, dry it in an oven (e.g., at 60°C for 72 hours), and record the dry weight.

-

-

Data Analysis: Calculate the herbicide rate required to cause 50% injury (ID50) and 50% reduction in aboveground biomass (GR50) using appropriate statistical software and dose-response models.[5][10]

Field Evaluation of Herbicide Tolerance

This protocol outlines the methodology for assessing Zoysiagrass tolerance to this compound under field conditions, which provides more realistic environmental variables.

Materials:

-

Established plots of different Zoysiagrass cultivars.

-

This compound formulation.

-

Backpack sprayer with appropriate nozzles calibrated for a specific spray volume.

-

Optional: Triclopyr formulation for safening effect studies.

Procedure:

-

Experimental Design: Use a randomized complete block design with multiple replications for each treatment.

-

Herbicide Application: Apply this compound at various rates (e.g., 0, 175, and 263 g ai ha-1) with and without a safener like triclopyr.[1] Applications can be performed at different times of the year (spring, summer, fall) to assess seasonal effects.[1]

-

Data Collection:

-

Turfgrass Injury: Visually rate turfgrass injury at regular intervals (e.g., 1, 2, 4, 6, and 8 WAT) on a scale of 0% to 100%.

-

Turfgrass Quality: Assess turfgrass quality on a scale of 1 to 9, where 1 is dead turf, 9 is ideal turf, and 6 is the minimum acceptable quality.

-

Normalized Difference Vegetation Index (NDVI): Use a handheld NDVI meter to quantify turfgrass canopy health.

-

-

Data Analysis: Analyze the data using analysis of variance (ANOVA) and appropriate mean separation tests to determine significant differences between treatments, cultivars, and application timings.

Investigation of Tolerance Mechanisms (Absorption, Translocation, and Metabolism)

This protocol is for advanced studies to determine the physiological basis of this compound tolerance using radiolabeled herbicides.

Materials:

-

14C-radiolabeled this compound.

-

Tolerant and susceptible Zoysiagrass lines.

-

Liquid scintillation counter.

-

Sample oxidizer.

-

High-performance liquid chromatography (HPLC) system for metabolite analysis.

Procedure:

-

Plant Preparation: Grow tolerant and susceptible Zoysiagrass lines in a controlled environment.

-

14C-Fluazifop-p-butyl Application: Apply a known amount of 14C-Fluazifop-p-butyl to a specific leaf of each plant.

-

Absorption and Translocation:

-

At various time points after application (e.g., 24, 48, 72, and 96 hours), harvest the plants.

-

Wash the treated leaf with a solvent (e.g., acetone:water solution) to remove unabsorbed herbicide.

-

Section the plant into the treated leaf, shoots above the treated leaf, and roots.

-

Quantify the radioactivity in the leaf wash and in each plant section using liquid scintillation spectroscopy after sample oxidation.[5]

-

Calculate the percentage of absorption and translocation to different plant parts.[5]

-

-

Metabolism Analysis:

-

Extract metabolites from plant tissues at different time points.

-

Analyze the extracts using HPLC to separate the parent herbicide from its metabolites.

-

Quantify the amount of parent herbicide and its metabolites to determine the rate of metabolism in tolerant versus susceptible lines.

-

Visualizations

Signaling Pathway and Mode of Action

Caption: Mode of action of this compound.

Experimental Workflow for Herbicide Tolerance Screening

Caption: Greenhouse screening workflow.

Logic of Investigating Non-Target Site Tolerance

Caption: Investigating tolerance mechanisms.

References

- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 2. This compound (Ref: R154875) [sitem.herts.ac.uk]

- 3. Fluazifop Information and Products | Herbicide Active Ingredient [solutionsstores.com]

- 4. iskweb.co.jp [iskweb.co.jp]

- 5. Variation in tolerance mechanisms to this compound among selected zoysiagrass lines | Weed Science | Cambridge Core [cambridge.org]

- 6. invasive.org [invasive.org]

- 7. Fusilade DX / this compound | CALS [cals.cornell.edu]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of this compound Tolerance in Zoysiagrass Cultivars | Weed Technology | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Determination of Total Fluazifop in Plant Commodities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazifop-P-butyl is a selective, post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops.[1][2] In plant matrices, this compound is rapidly metabolized to its herbicidally active form, fluazifop acid.[3] For regulatory and food safety purposes, the residue definition for compliance with Maximum Residue Limits (MRLs) in plant commodities is typically "total fluazifop." This is defined as the sum of this compound, fluazifop acid, and their conjugates, all expressed as fluazifop acid.[1][4]

These application notes provide a comprehensive overview and detailed protocols for the determination of total fluazifop residues in various plant commodities. The methodologies described are based on established analytical principles, incorporating a crucial hydrolysis step to convert all related residues to a single, quantifiable analyte: fluazifop acid.

Principle of the Method

The determination of total fluazifop residues necessitates a hydrolysis step to convert the parent ester, this compound, and any potential conjugates into fluazifop acid. This common moiety approach simplifies the analysis by quantifying a single compound. The general workflow involves:

-

Extraction: Residues are extracted from the homogenized plant material using an organic solvent.

-

Hydrolysis: The extract undergoes acid or alkaline hydrolysis to convert all fluazifop-related residues to fluazifop acid.

-

Cleanup: The resulting extract is purified to remove interfering matrix components using techniques such as liquid-liquid partitioning or solid-phase extraction (SPE).

-

Analysis: The final determination and quantification of fluazifop acid are performed using chromatographic techniques, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Logical Relationship of Fluazifop Residues

The analytical strategy targets the conversion of the parent compound and its conjugates to the stable acid form for quantification.

Caption: Conversion pathway of fluazifop residues to fluazifop acid for total residue analysis.

Experimental Protocols

Two primary methodologies are detailed below: a traditional method involving hydrolysis followed by SPE cleanup and a more modern approach utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique with a hydrolysis step.

Protocol 1: Hydrolysis with Solid-Phase Extraction (SPE) Cleanup and LC-MS/MS Analysis

This method is robust and suitable for a wide range of plant matrices.

4.1.1 Apparatus and Reagents

-

High-speed homogenizer

-

Centrifuge and centrifuge tubes (50 mL)

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C2/EC and Si)[5]

-

pH meter or pH indicator strips

-

Rotary evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18)

-

Solvents: Acetonitrile, methanol, dichloromethane (all HPLC or pesticide residue grade)

-

Reagents: Hydrochloric acid (6 M), sodium hydroxide, sodium bicarbonate, formic acid, ammonium formate

-

Fluazifop acid analytical standard

4.1.2 Experimental Workflow

References

Preparation of analytical standards for Fluazifop-p-butyl research

An Application Note on the Preparation of Analytical Standards for Fluazifop-p-butyl Research

Introduction

This compound is a selective, post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops.[1][2] It belongs to the aryloxyphenoxypropionate group of graminicides.[3] The herbicidal activity is almost exclusively due to the (R)-enantiomer, which is the active component of commercial formulations.[1][4][5] this compound functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is critical for the biosynthesis of fatty acids in susceptible grass species.[1] In research, regulatory monitoring, and quality control, the preparation of accurate and stable analytical standards is a critical prerequisite for reliable quantification of this compound residues in environmental and biological matrices.

This application note provides detailed protocols for the preparation of primary stock, intermediate, and calibration standard solutions of this compound. It also outlines quality control measures, storage conditions, and safety precautions.

Data Presentation

Quantitative data for the preparation and characterization of this compound standards are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Butyl (R)-2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate | |

| CAS Number | 79241-46-6 | [4] |

| Molecular Formula | C₁₉H₂₀F₃NO₄ | |

| Molar Mass | 383.36 g/mol | |

| Appearance | Technical material is a dark brown liquid. | [6] |

| Purity (Technical) | ≥900 g/kg (90%) | [6] |

| Solubility | Miscible in many organic solvents; low aqueous solubility. |[1] |

Table 2: Preparation of Stock and Working Standard Solutions

| Solution Type | Analyte | Concentration | Solvent | Preparation Details |

|---|---|---|---|---|

| Primary Stock | This compound | 100 µg/mL | Acetonitrile (HPLC Grade) | Weigh 10.0 mg of neat standard (corrected for purity), dissolve in a 100 mL volumetric flask, and dilute to the mark.[7][8] |

| Intermediate Stock | This compound | 10 µg/mL | Acetonitrile (HPLC Grade) | Transfer 10 mL of the 100 µg/mL primary stock solution into a 100 mL volumetric flask and dilute to the mark.[8] |

| Working Standard | this compound | 1.0 µg/mL | Acetonitrile (HPLC Grade) | Transfer 10 mL of the 10 µg/mL intermediate stock solution into a 100 mL volumetric flask and dilute to the mark.[7][8] |

Table 3: Example Dilution Series for LC-MS/MS Calibration Standards

| Standard Level | Concentration (pg/µL or ng/mL) | Diluent | Preparation from 1.0 µg/mL Working Standard |

|---|---|---|---|

| 1 | 0.05 | 10/90 Acetonitrile/"Buffer A" (v/v) | Serial Dilution |

| 2 | 0.10 | 10/90 Acetonitrile/"Buffer A" (v/v) | Serial Dilution |

| 3 | 0.20 | 10/90 Acetonitrile/"Buffer A" (v/v) | Serial Dilution |

| 4 | 0.50 | 10/90 Acetonitrile/"Buffer A" (v/v) | Serial Dilution |

| 5 | 1.0 | 10/90 Acetonitrile/"Buffer A" (v/v) | Serial Dilution |

| 6 | 2.0 | 10/90 Acetonitrile/"Buffer A" (v/v) | Serial Dilution |

| 7 | 5.0 | 10/90 Acetonitrile/"Buffer A" (v/v) | Serial Dilution |

| 8 | 10.0 | 10/90 Acetonitrile/"Buffer A" (v/v) | Serial Dilution |

Note: This table is based on the concentration levels used for method validation in EPA documentation.[7] "Buffer A" is typically an aqueous buffer such as 0.1% formic acid in water, used for LC-MS/MS analysis.[9]

Experimental Protocols

Safety Precautions

It is recommended that the following precautions be taken when handling and weighing analytical materials:

-

Ensure good ventilation.

-

Wear personal protective equipment (PPE), including gloves and a laboratory coat.

Protocol 1: Preparation of Primary Stock Solution (100 µg/mL)

Objective: To prepare a concentrated, primary stock solution from a neat analytical standard.

Materials:

-

This compound analytical standard (neat, with known purity)

-

Acetonitrile (HPLC Grade)

-

100 mL Class A volumetric flask

-

Analytical balance

-

Spatula

-

Weighing paper/boat

-

Sonicator (optional)

Procedure:

-

Accurately weigh approximately 10.0 mg of the this compound analytical standard. The amount weighed must be corrected for its purity. Use the following formula to calculate the required mass: Mass (mg) = (Desired Concentration (µg/mL) × Final Volume (mL)) / (Purity (decimal) × 1000)

-

Carefully transfer the weighed standard into a 100 mL volumetric flask.

-

Add approximately 70-80 mL of HPLC grade acetonitrile to the flask.

-

Gently swirl the flask to dissolve the standard. If necessary, place the flask in a sonicator for a few minutes to aid dissolution.[7][8]

-

Allow the solution to return to room temperature before adjusting the final volume.[7][8]

-

Dilute the solution to the 100 mL mark with acetonitrile.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the solution to a labeled amber glass storage bottle for protection from light.[7][8]

Protocol 2: Preparation of Intermediate and Working Standard Solutions

Objective: To prepare intermediate and working standard solutions through serial dilution of the primary stock solution.

Materials:

-

100 µg/mL this compound primary stock solution

-

Acetonitrile (HPLC Grade)

-

100 mL Class A volumetric flasks

-

Calibrated pipettes

Procedure for 10 µg/mL Intermediate Standard:

-

Pipette 10.0 mL of the 100 µg/mL primary stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with HPLC grade acetonitrile.[8]

-

Cap and invert the flask multiple times to mix thoroughly.

-

Store in a labeled amber glass bottle.

Procedure for 1.0 µg/mL Working Standard:

-

Pipette 10.0 mL of the 10 µg/mL intermediate stock solution into a 100 mL volumetric flask.

-

Cap and invert the flask multiple times to mix thoroughly.

-

This solution can be used for preparing calibration standards or as a fortification standard.

Protocol 3: Preparation of Calibration Standards for LC-MS/MS

Objective: To prepare a set of calibration standards for instrument quantification. Due to the potential degradation of this compound, it is often prepared as a separate calibration set from its degradates.[7][8]

Materials:

-

1.0 µg/mL (1000 ng/mL) this compound working standard

-

Diluent (e.g., 10/90 Acetonitrile/Buffer A (v/v))

-

Autosampler vials

Procedure:

-

Prepare a series of calibration standards by serially diluting the 1.0 µg/mL working standard with the appropriate diluent.

-

The concentration range should encompass the expected concentration of the samples being analyzed. A typical range is 0.05 to 10 pg/µL (or ng/mL).[7]

-

Transfer the final calibration solutions into labeled autosampler vials for analysis.

-

It is recommended to use a minimum of five concentration levels to establish the calibration curve.[7]

Quality Control and Storage

-

Purity Correction: All standard concentrations must be corrected for the purity of the neat material provided by the manufacturer.[7][8]

-

Stability: this compound can degrade, particularly in solution.[8] It is advisable to prepare fresh working standards and calibration solutions regularly. The expiration dates of prepared solutions should not exceed the expiration date of the solid standard.[7][8]

-

Storage: All standard solutions (stock, intermediate, and working) should be stored in amber glass bottles to prevent photodecomposition.[7][8] Store the solutions in a refrigerator at approximately 4°C to minimize solvent evaporation and degradation.[7][8]

Visualizations

The following diagrams illustrate the experimental workflow for standard preparation and the herbicidal mechanism of action of this compound.

Caption: Workflow for preparing this compound analytical standards.

Caption: Simplified pathway of this compound's herbicidal action.

References

- 1. This compound (Ref: R154875) [sitem.herts.ac.uk]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Fluazifop - Wikipedia [en.wikipedia.org]

- 5. fao.org [fao.org]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

Application Notes and Protocols for Post-Emergence Application of Fluazifop-p-butyl

Introduction

Fluazifop-p-butyl is a selective, systemic, post-emergence herbicide specifically targeting annual and perennial grass weeds in a variety of broadleaf crops.[1][2][3] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is a critical step in fatty acid biosynthesis in grasses.[4][5][6] This inhibition disrupts the formation of cell membranes, leading to necrosis in the meristematic regions (nodes and buds) and eventual death of the susceptible grass species.[5] The efficacy of this compound is influenced by several factors, including application timing, dosage, environmental conditions, and the use of adjuvants.[4][7][8] These notes provide detailed protocols for conducting experiments to optimize its use.

Mechanism of Action Pathway

This compound is absorbed by the foliage and translocated through the phloem to the meristematic tissues.[5] Inside the plant, it is metabolized to its active form, fluazifop acid, which inhibits the ACCase enzyme.[9]

Caption: Mode of action for this compound, from application to weed death.

Experimental Protocols

Protocol 1: Dose-Response and Application Timing Evaluation

This protocol is designed to determine the optimal dose of this compound and the most effective time of day for application to control specific grass weeds. Efficacy is highly dependent on environmental conditions at the time of application.[4][7]

Objective: To identify the minimum effective dose and optimal application time for this compound for maximizing grass weed control.

Materials:

-

This compound formulation (e.g., 150 g/L EC)[1]

-

Adjuvant (Nonionic surfactant or Crop Oil Concentrate is required)[5][10]

-

CO2 backpack sprayer with appropriate nozzles (e.g., flat fan 80.02)[4]

-

Personal Protective Equipment (PPE)

-

Plot markers and measuring tools

-

Data collection sheets or electronic device

Methodology:

-

Experimental Design:

-

Use a randomized block design with a factorial arrangement of treatments and a minimum of three to four replications.[4][11][12]

-

Factor A: this compound doses (e.g., 80, 110, 140, 170, 200 g a.i./ha).[4][7] Include a weed-free control (manual weeding) and an untreated (weedy) control.[12][13]

-

Factor B: Application times (e.g., 2 a.m., 6 a.m., 11 a.m., 4 p.m., 9 p.m.) to capture a range of environmental conditions.[4][7]

-

-

Site Preparation and Seeding:

-

Herbicide Application:

-

Apply treatments post-emergence when grass weeds are at the 2-5 leaf stage or have up to two tillers.[1][4]

-

Calibrate the sprayer to deliver a consistent spray volume (e.g., 100 or 200 L/ha).[4][13]

-

Add a recommended adjuvant, such as a nonionic surfactant or crop oil concentrate, to the spray tank as per the product label.[4][5]

-

At each application time, record environmental data: air temperature, relative humidity, and photosynthetically active radiation (PAR).[4][7]

-

-

Data Collection and Assessment:

-

Weed Control Efficacy: Visually assess weed control at 14 and 28 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete death).

-

Weed Dry Mass: At 20-28 DAT, collect all weed biomass from a designated quadrat within each plot. Dry the samples at 60-70°C to a constant weight.[7]

-

Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT on a 0-100% scale (0 = no injury, 100 = crop death).[14]

-

Crop Yield: At crop maturity, harvest the designated yield area from each plot and determine the grain yield, adjusting for moisture content.[11]

-

References

- 1. knowledgehub.ccardesa.org [knowledgehub.ccardesa.org]

- 2. Investigating the phytotoxicity of the graminicide this compound against native UK wildflower species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 4. scielo.br [scielo.br]

- 5. Fusilade DX / this compound | CALS [cals.cornell.edu]

- 6. This compound (Ref: R154875) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Application Factors on Postemergence Phytotoxicity of Fluazifop-butyl, Haloxyfop-methyl, and Sethoxydim | Weed Science | Cambridge Core [cambridge.org]

- 9. invasive.org [invasive.org]

- 10. invasive.org [invasive.org]

- 11. Reduced rates of fluazifop-p-butil + fomesafen on weed control in soybean - Advances in Weed Science [awsjournal.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Optimizing this compound application on postemergence soybeans (Glycine max) - Advances in Weed Science [awsjournal.org]

- 14. Weed Management in Beans Using Subdoses of this compound + Fomesafen - Advances in Weed Science [awsjournal.org]

Troubleshooting & Optimization

Technical Support Center: Analysis of Fluazifop-p-butyl and its Metabolites in Soil

Welcome to the technical support center for the analysis of Fluazifop-p-butyl and its metabolites in soil. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytes of interest when studying this compound in soil?

A1: The primary analytes are this compound and its main degradation product, Fluazifop acid.[1][2] this compound rapidly hydrolyzes to Fluazifop acid in the soil environment.[1][3] Another metabolite, referred to as Compound X, may also be included in analytical methods.[4][5]

Q2: What is the general half-life of this compound in soil?

A2: The half-life of this compound in soil is typically short, often less than one week, as it undergoes hydrolysis to Fluazifop acid.[1] The average field half-life is about 15 days.[3]

Q3: What analytical techniques are commonly used for the determination of this compound and its metabolites in soil?

A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and sensitive technique for the quantification of these compounds.[5][6] Gas Chromatography with mass spectrometry (GC-MS) has also been used.[1]

Q4: What is a typical Limit of Quantitation (LOQ) for these analytes in soil?

A4: A typical LOQ for this compound and its metabolites in soil is 1.0 µg/kg (or 1.0 ppb).[5][7]

Troubleshooting Guide

Issue 1: Low recovery of this compound.

-

Possible Cause: Inefficient extraction from the soil matrix. This compound binds strongly to soil particles.[3]

-

Solution:

-

Ensure the soil sample is thoroughly homogenized before extraction.

-

Use a non-polar solvent like dichloromethane for selective extraction of this compound.[1]

-

Consider using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is effective for a wide range of pesticides in soil.[8][9]

-

Ultrasound-assisted extraction can also be employed to improve extraction efficiency.[10][11]

-

Issue 2: Low recovery of Fluazifop acid.

-

Possible Cause: The acidic nature of this metabolite can lead to strong binding to soil colloids.

-

Solution:

Issue 3: Co-eluting interferences observed during LC-MS/MS analysis.

-

Possible Cause: Complex soil matrices can introduce a significant amount of co-extractives that interfere with the analysis.

-

Solution:

-

Incorporate a clean-up step after extraction. Dispersive solid-phase extraction (dSPE) with sorbents like PSA (primary secondary amine) and C18 is a common approach in QuEChERS methods to remove interferences.[8][12]

-

For particularly challenging matrices, an optional Solid Phase Extraction (SPE) clean-up step using a cartridge like Waters Oasis® MAX can be used.[7]

-

Adjusting the final extract dilution can also help minimize matrix effects. A four-fold dilution with buffer is sometimes required to maintain proper chromatography.[4]

-

Issue 4: Poor chromatographic peak shape.

-

Possible Cause: Inappropriate mobile phase composition or a contaminated analytical column.

-

Solution:

-

Ensure the mobile phase is correctly prepared and filtered. A common mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[5]

-

The final extract should be compatible with the mobile phase. Diluting the extract in the initial mobile phase composition can improve peak shape.

-

If the problem persists, clean or replace the analytical column.

-

Issue 5: Inconsistent quantification results.

-

Possible Cause: Matrix effects (ion suppression or enhancement) in the LC-MS/MS source.[13]

-

Solution:

-

Prepare matrix-matched calibration standards to compensate for matrix effects.[13] This involves fortifying blank soil extracts with known concentrations of the analytes.

-

Ensure that the internal standard, if used, behaves similarly to the analytes of interest and is added at the beginning of the sample preparation process.

-

Data Presentation

Table 1: Summary of Extraction Methods and Recovery Data

| Analyte | Extraction Method | Solvent(s) | Cleanup | Average Recovery (%) | Reference |

| This compound | Shaking | Dichloromethane | None specified | Good recoveries reported | [1] |

| Fluazifop acid | Shaking | 0.1 M Sodium Hydroxide + Methanol (1:1) | None specified | Good recoveries reported | [1] |

| This compound & Metabolites | QuEChERS | Acetonitrile | dSPE with PSA/C18 | 70-110 | [8] |

| This compound & Metabolites | Shaking | Acetonitrile:10 mM Ammonium Acetate (pH 5.5) | Optional SPE | 70-120 | [5][7] |

Table 2: LC-MS/MS Parameters for Analysis

| Parameter | Value | Reference |

| Column | Ascentis Express C8, 50 x 3.0 mm, 2.7 µm | [5] |

| Mobile Phase A | 0.1% Formic acid in HPLC grade water | [5] |

| Mobile Phase B | 0.1% Formic acid in HPLC grade methanol | [5] |

| Ionization Mode | Positive (for this compound), Negative (for Fluazifop acid) | [5] |

| MRM Transition (this compound) | 384.15 → 328.00 (Quantification), 384.14 → 282.00 (Confirmation) | [5] |

| MRM Transition (Fluazifop acid) | 326.06 → 254.00 (Quantification), 326.07 → 226.00 (Confirmation) | [5] |

Experimental Protocols

Protocol 1: Separate Extraction of this compound and Fluazifop acid [1]

-